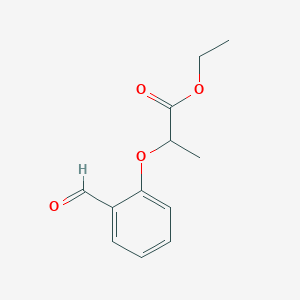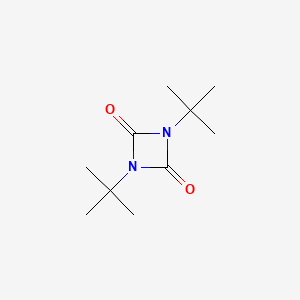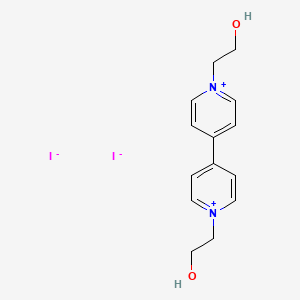
4,4'-Bipyridinium, 1,1'-bis(2-hydroxyethyl)-, diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Bipyridinium, 1,1’-bis(2-hydroxyethyl)-, diiodide is a chemical compound with the molecular formula C14H18N2O2I2. This compound is part of the bipyridinium family, which is known for its applications in various fields such as chemistry, biology, and industry. The bipyridinium core structure is characterized by two pyridine rings connected by a single bond, and in this specific compound, each nitrogen atom in the bipyridinium structure is substituted with a 2-hydroxyethyl group, and the compound is further complexed with two iodide ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyridinium, 1,1’-bis(2-hydroxyethyl)-, diiodide typically involves the alkylation of 4,4’-bipyridine with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then treated with hydroiodic acid to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through crystallization or recrystallization techniques to obtain high purity 4,4’-Bipyridinium, 1,1’-bis(2-hydroxyethyl)-, diiodide.
化学反应分析
Types of Reactions
4,4’-Bipyridinium, 1,1’-bis(2-hydroxyethyl)-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding bipyridinium radical cation.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides are used in the presence of a base.
Major Products
Oxidation: N-oxides of the bipyridinium compound.
Reduction: Bipyridinium radical cation.
Substitution: Substituted bipyridinium derivatives with various functional groups.
科学研究应用
4,4’-Bipyridinium, 1,1’-bis(2-hydroxyethyl)-, diiodide has several scientific research applications:
Chemistry: Used as a redox-active compound in electrochemical studies and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial properties and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of electrochromic devices and redox flow batteries due to its redox properties.
作用机制
The mechanism of action of 4,4’-Bipyridinium, 1,1’-bis(2-hydroxyethyl)-, diiodide involves its redox activity. The compound can undergo reversible oxidation and reduction, making it useful in redox flow batteries and electrochemical applications. The molecular targets include various redox-active sites in biological systems and electrochemical devices. The pathways involved are primarily electron transfer processes that facilitate the compound’s redox cycling.
相似化合物的比较
Similar Compounds
4,4’-Bipyridinium, 1,1’-dimethyl-:
4,4’-Bipyridinium, 1,1’-diheptyl-: Used in electrochromic devices and organic electronics.
2,2’-Bipyridine: Commonly used as a ligand in coordination chemistry.
Uniqueness
4,4’-Bipyridinium, 1,1’-bis(2-hydroxyethyl)-, diiodide is unique due to its hydroxyl functional groups, which enhance its solubility in water and its ability to form hydrogen bonds. This makes it particularly useful in biological and medicinal applications where solubility and interaction with biological molecules are crucial.
属性
CAS 编号 |
25015-61-6 |
|---|---|
分子式 |
C14H18I2N2O2 |
分子量 |
500.11 g/mol |
IUPAC 名称 |
2-[4-[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethanol;diiodide |
InChI |
InChI=1S/C14H18N2O2.2HI/c17-11-9-15-5-1-13(2-6-15)14-3-7-16(8-4-14)10-12-18;;/h1-8,17-18H,9-12H2;2*1H/q+2;;/p-2 |
InChI 键 |
BTNCVCUDZUDSNE-UHFFFAOYSA-L |
规范 SMILES |
C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCO)CCO.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate](/img/structure/B14695733.png)
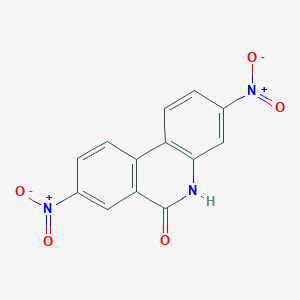
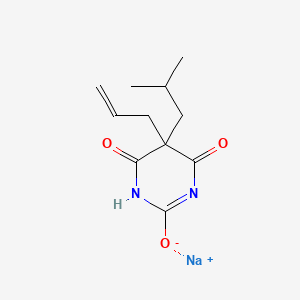

![[(2-Chloroethenyl)sulfanyl]benzene](/img/structure/B14695770.png)
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde](/img/structure/B14695773.png)
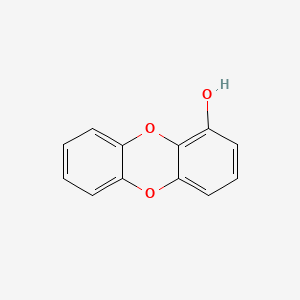
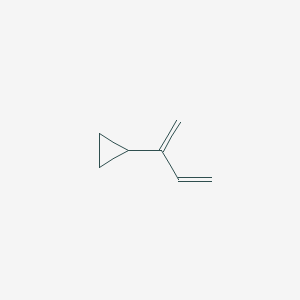
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14695790.png)
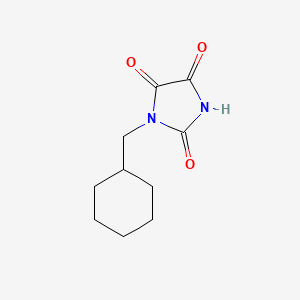
![1-Bromo-4-[2-(tert-butylperoxy)propan-2-yl]benzene](/img/structure/B14695795.png)
